N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine
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Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine is a chemical compound that combines the structural features of adamantane and a substituted phenyl group Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the 3,5-dimethoxyphenyl group introduces additional functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with adamantan-2-amine and 3,5-dimethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The adamantan-2-amine is dissolved in the solvent, and the base is added to the solution. The 3,5-dimethoxybenzyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Purification: The product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced amine form.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It may be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety provides structural rigidity, while the 3,5-dimethoxyphenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3,5-dichlorophenyl)methyl]adamantan-2-amine: Similar structure but with chlorine substituents instead of methoxy groups.
N-[(3,5-dimethylphenyl)methyl]adamantan-2-amine: Similar structure but with methyl substituents instead of methoxy groups.
N-[(3,5-dihydroxyphenyl)methyl]adamantan-2-amine: Similar structure but with hydroxy substituents instead of methoxy groups.
Uniqueness
N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. The methoxy groups can donate electron density through resonance, potentially enhancing the compound’s stability and its interactions with biological targets.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-8-14(9-18(10-17)22-2)11-20-19-15-4-12-3-13(6-15)7-16(19)5-12/h8-10,12-13,15-16,19-20H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCLZRBXRURAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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